Cas no 2229458-26-6 (3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine)

3-(2-Methoxy-6-methylpyridin-4-yl)butan-1-amine is a pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxy and methyl substitution on the pyridine ring, along with a butylamine side chain, offering versatility in synthetic modifications. The compound’s distinct functional groups make it a valuable intermediate for developing bioactive molecules, particularly in ligand design and catalyst systems. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in laboratory-scale synthesis. Researchers may explore its use in medicinal chemistry due to its balanced lipophilicity and amine reactivity, which could facilitate targeted drug discovery efforts.
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine structure
2229458-26-6 structure
商品名:3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
CAS番号:2229458-26-6
MF:C11H18N2O
メガワット:194.273422718048
CID:6503028
PubChem ID:165965794

3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
    • EN300-1761212
    • 2229458-26-6
    • インチ: 1S/C11H18N2O/c1-8(4-5-12)10-6-9(2)13-11(7-10)14-3/h6-8H,4-5,12H2,1-3H3
    • InChIKey: HWPODIFIDQXPAP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC(=CC(C)=N1)C(C)CCN

計算された属性

  • せいみつぶんしりょう: 194.141913202g/mol
  • どういたいしつりょう: 194.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 48.1Ų

3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1761212-1.0g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
1g
$1572.0 2023-05-23
Enamine
EN300-1761212-0.05g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
0.05g
$1320.0 2023-09-20
Enamine
EN300-1761212-0.25g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
0.25g
$1447.0 2023-09-20
Enamine
EN300-1761212-1g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
1g
$1572.0 2023-09-20
Enamine
EN300-1761212-5g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
5g
$4557.0 2023-09-20
Enamine
EN300-1761212-2.5g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
2.5g
$3080.0 2023-09-20
Enamine
EN300-1761212-0.5g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
0.5g
$1509.0 2023-09-20
Enamine
EN300-1761212-10g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
10g
$6758.0 2023-09-20
Enamine
EN300-1761212-0.1g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
0.1g
$1384.0 2023-09-20
Enamine
EN300-1761212-10.0g
3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine
2229458-26-6
10g
$6758.0 2023-05-23

3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine 関連文献

3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amineに関する追加情報

Introduction to 3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine (CAS No: 2229458-26-6)

3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine (CAS No: 2229458-26-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, is being extensively studied for its potential applications in drug development and therapeutic interventions. The presence of a pyridine core with substituents such as 2-methoxy and 6-methyl enhances its versatility, making it a promising candidate for various biochemical interactions.

The pyridine ring in this molecule is a key pharmacophore that contributes to its binding affinity with biological targets. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with enzymes and receptors in complex biological systems. The 2-methoxy and 6-methyl substituents further modulate the electronic properties of the pyridine ring, influencing its reactivity and solubility. These modifications are crucial in designing molecules that can effectively penetrate biological membranes and reach their intended targets.

The butan-1-amine moiety at the other end of the molecule introduces a basic nitrogen atom, which can participate in hydrogen bonding or ionic interactions. This feature is particularly valuable in drug design, as it allows the compound to form stable interactions with acidic or polar residues in proteins. The overall structure of 3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine makes it a versatile scaffold for further derivatization, enabling the creation of novel analogs with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on developing small molecule inhibitors for various therapeutic targets. The compound 3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine has emerged as a promising candidate in this area due to its unique structural features. Studies have shown that derivatives of this compound exhibit inhibitory activity against several enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The ability of these derivatives to modulate enzyme activity without significant off-target effects makes them attractive for further development.

One of the most compelling aspects of 3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine is its potential in oncology research. Pyridine-based compounds have been extensively explored for their antitumor properties, and modifications such as 2-methoxy and 6-methyl have been shown to enhance their efficacy. Preclinical studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. These findings are particularly exciting as they provide a new avenue for developing more effective anticancer therapies.

The pharmaceutical industry has always been on the lookout for novel compounds that can address unmet medical needs. The versatility of 3-(2-methoxy-6-methylpyridin-4-yl)butan-1-amine makes it an ideal candidate for drug discovery programs. Its ability to interact with multiple biological targets suggests that it could be developed into a broad-spectrum therapeutic agent. Furthermore, its chemical structure allows for easy modifications, enabling researchers to fine-tune its properties for specific applications.

Advances in computational chemistry have also played a significant role in the study of this compound. Molecular modeling techniques have been used to predict the binding modes of 3-(2-methoxy-6-methylpyridin-4-yibutanb1 amine) with various biological targets, providing valuable insights into its mechanism of action. These computational studies have helped researchers design more effective derivatives by identifying key interaction points between the compound and its targets.

The synthesis of 3-(2-methoxy-bromobenzylidene)malononitrile, a key intermediate in the preparation of this compound, has been optimized using modern synthetic methodologies. Techniques such as cross-coupling reactions and transition metal catalysis have been employed to achieve high yields and purity levels. These advancements in synthetic chemistry have made it possible to produce larger quantities of the compound, facilitating further research and development.

The potential applications of 3-(2 methoxy 6 methylpyridine 4 yl butan 1 amine) extend beyond oncology. Research has indicated that this compound may also have therapeutic benefits in other areas such as neurology and immunology. For instance, studies have suggested that derivatives of this compound could modulate neurotransmitter levels or immune responses, offering new treatments for neurological disorders and autoimmune diseases.

In conclusion, 3 ( 2 methoxy 6 methyl pyridine 4 yl butan 1 amine) (CAS No: 222945826 6 ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features , combined with its ability to interact with multiple biological targets , make it an attractive candidate for drug development . As research continues , we can expect to see more innovative applications of this compound emerging from ongoing studies .

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